6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine atoms and a methoxy group in its structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical bromination of the imidazo[1,2-a]pyridine scaffold using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes bromination, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or NBS with a radical initiator.
Nucleophilic Substitution: Methanol and a base for methoxy group introduction.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Material Science: Due to its unique structural properties, it is also explored in the development of new materials.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in binding to these targets, which can include enzymes, receptors, or DNA . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
2-Chloromethylimidazo[1,2-a]pyridine: Used in the synthesis of various bioactive compounds.
2-Carbaldehydeimidazo[1,2-a]pyridine: Another key intermediate in the synthesis of imidazo[1,2-a]pyridine derivatives.
Uniqueness
6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of multiple bromine atoms and a methoxy group, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials .
Properties
Molecular Formula |
C14H9Br3N2O |
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Molecular Weight |
460.95 g/mol |
IUPAC Name |
6,8-dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9Br3N2O/c1-20-13-3-2-8(4-10(13)16)12-7-19-6-9(15)5-11(17)14(19)18-12/h2-7H,1H3 |
InChI Key |
AVFWWXMGHAGRQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br)Br |
Origin of Product |
United States |
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